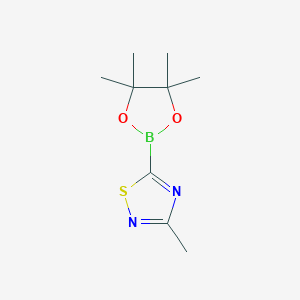![molecular formula C9H6F3NO2S2 B11762453 2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11762453.png)
2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole is an organic compound with the molecular formula C9H6F3NO2S2. It is characterized by the presence of a trifluoroethyl group attached to a sulfonyl group, which is further connected to a benzo[d]thiazole ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole typically involves the reaction of benzo[d]thiazole with 2,2,2-trifluoroethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve consistent quality. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored as a precursor in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with target proteins, leading to inhibition or modulation of their activity. This compound is known to interfere with enzymatic pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
- 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole
Uniqueness
2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for specific applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C9H6F3NO2S2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethylsulfonyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6F3NO2S2/c10-9(11,12)5-17(14,15)8-13-6-3-1-2-4-7(6)16-8/h1-4H,5H2 |
InChI Key |
QFJHELHCAJODHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,4,10,10-Tetramethyl-5,6,9,10-tetrahydro-4H,8H-pyrido[3,2,1-ij][1,6]naphthyridine](/img/structure/B11762421.png)
![1H,3H-Thieno[3,4-c]furan-4-carboxylic acid](/img/structure/B11762430.png)
![(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate](/img/structure/B11762437.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one](/img/structure/B11762445.png)

![(3aR,5S,6S,6aR)-6-Hydroxy-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B11762456.png)



